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molecular formula C25H20O B8657958 Diphenyl-(2-phenylphenyl)methanol CAS No. 6326-62-1

Diphenyl-(2-phenylphenyl)methanol

Cat. No. B8657958
M. Wt: 336.4 g/mol
InChI Key: XXFFNQQXIZQCOA-UHFFFAOYSA-N
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Patent
US07462405B2

Procedure details

α,α-Diphenyl-2-biphenylmethanol was prepared by the following procedure (Reaction Scheme 1). To a solution of 2-bromobiphenyl (5.00 g, 21.45 mmol) in freshly distilled THF (50 mL) at −78° C. was added n-BuLi (1.37 g, 21.45 mmol, 8.6 mL of 2.5 M solution in hexanes) dropwise via syringe. Approximately 5 minutes after complete addition, benzophenone (4.10 g, 22.52 mmol) was added in a single portion, after which time the ice bath was removed and the solution allowed to warm to room temperature. After 2 h, the reaction was quenched with the addition of NH4Cl and H2O (100 mL), and extracted with Et2O (3×100 mL). The combined organic layers were washed with brine, dried over MgSO4, and concentrated to dryness. Chromatography gave the product as a white solid (6.27 g, 87% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Li]CCCC.[C:19]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1COCC1>[C:27]1([C:19]([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)([C:2]2[C:3]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[CH:4][CH:5]=[CH:6][CH:7]=2)[OH:26])[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
8.6 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in a single portion
CUSTOM
Type
CUSTOM
Details
after which time the ice bath was removed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with the addition of NH4Cl and H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(O)(C=1C(=CC=CC1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.27 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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